(5-Cyclopropylisoxazol-3-yl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone
CAS No.: 1797537-35-9
Cat. No.: VC6520848
Molecular Formula: C18H21N3O3
Molecular Weight: 327.384
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1797537-35-9 |
|---|---|
| Molecular Formula | C18H21N3O3 |
| Molecular Weight | 327.384 |
| IUPAC Name | (5-cyclopropyl-1,2-oxazol-3-yl)-[4-(6-methylpyridin-2-yl)oxypiperidin-1-yl]methanone |
| Standard InChI | InChI=1S/C18H21N3O3/c1-12-3-2-4-17(19-12)23-14-7-9-21(10-8-14)18(22)15-11-16(24-20-15)13-5-6-13/h2-4,11,13-14H,5-10H2,1H3 |
| Standard InChI Key | KYVYJRZAANKPAL-UHFFFAOYSA-N |
| SMILES | CC1=NC(=CC=C1)OC2CCN(CC2)C(=O)C3=NOC(=C3)C4CC4 |
Introduction
Structural Components
-
Cyclopropylisoxazole Ring: Isoxazoles are known for their presence in various biologically active compounds. The cyclopropyl group attached to the isoxazole ring adds a unique structural feature that could influence the compound's reactivity and biological activity.
-
Piperidine Ring: Piperidine is a common scaffold in pharmaceuticals, often used in compounds targeting neurological disorders due to its ability to cross the blood-brain barrier.
-
Pyridine Ring: Pyridine derivatives are widely used in medicinal chemistry due to their versatility and ability to interact with various biological targets.
Potential Applications
While specific data on (5-Cyclopropylisoxazol-3-yl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone is lacking, compounds with similar structural features have been explored for their potential in treating various conditions:
-
Neurological Disorders: Compounds with piperidine and pyridine rings have been investigated for their effects on neurological targets.
-
Inflammatory Conditions: Isoxazole derivatives have shown promise in anti-inflammatory applications.
Synthesis and Characterization
The synthesis of such compounds typically involves multi-step reactions, including condensation reactions to form the methanone linkage and etherification to introduce the pyridin-2-yl group. Characterization would involve spectroscopic methods like NMR and mass spectrometry to confirm the structure.
Research Findings
Given the absence of specific research findings on this compound, we can look at related compounds for insights:
| Compound Feature | Potential Application |
|---|---|
| Isoxazole Ring | Anti-inflammatory |
| Piperidine Ring | Neurological Disorders |
| Pyridine Ring | Various Biological Targets |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume